5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines. This compound is characterized by the presence of chlorine and iodine substituents at the 5 and 3 positions, respectively. It serves as a significant building block in medicinal chemistry, where it is utilized for synthesizing biologically active molecules, including kinase inhibitors and antiviral agents. Additionally, it finds applications in chemical biology for developing chemical probes and in material science for its unique electronic properties.
The compound is classified under heterocyclic compounds due to its fused pyrazole and pyridine rings. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural features, indicating the specific arrangement of atoms within the molecule. The unique substitution pattern of chlorine and iodine makes it a valuable intermediate in synthetic chemistry, allowing for versatile modifications .
The synthesis of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-chloro-1H-pyrazolo[4,3-b]pyridine. A common method includes reacting this precursor with iodine in the presence of an oxidizing agent under controlled conditions. For instance, a reaction involving iodine and potassium hydroxide in dimethylformamide can yield the desired product with high efficiency .
The reaction conditions are crucial for optimizing yield and purity. Typical reaction parameters include:
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is often employed to monitor the reaction progress and assess product purity .
The molecular structure of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine features a fused pyrazole and pyridine ring system. The chlorine atom is located at the 5-position, while the iodine atom occupies the 3-position on the pyrazole ring.
This structure allows for various chemical modifications that enhance its biological activity .
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for related compounds often involves inhibition of specific enzymes or pathways relevant to disease states. For instance, compounds derived from pyrazolo[4,3-b]pyridine structures have shown significant inhibitory activity against various kinases.
Studies indicate that modifications at the C3 position can enhance biological activity by improving binding affinity to target proteins. This highlights the importance of structural variations in developing effective therapeutic agents .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to characterize these properties accurately .
5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several notable applications:
These applications underscore its significance in both academic research and industrial settings, making it a compound of interest across multiple scientific disciplines .
Pyrazolo[4,3-b]pyridines represent a distinct subclass of fused bicyclic heterocycles characterized by a pyrazole ring fused to a pyridine ring at the [4,3-b] positions. This specific fusion pattern differentiates it from other pyrazolopyridine isomers such as pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyridine. The systematic naming follows IUPAC conventions where the prefix "pyrazolo" indicates the five-membered ring, while "[4,3-b]" defines the specific bond fusion points between the two heterocyclic systems. The compound 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-27-7) has the molecular formula C₆H₃ClIN₃ and molecular weight 279.47 g/mol [2] [4]. Its SMILES notation (IC₁=NNC₂=CC=C(Cl)N=C₂₁) precisely encodes the atomic connectivity, confirming the positions of the halogen substituents at C5 and C3 of the bicyclic system [4] [9]. The core structure exhibits planarity with nine aromatic heavy atoms, contributing to its significant conjugation and potential for π-stacking interactions in biological systems [9].
Table 1: Structural Classification of Pyrazolopyridine Isomers
Fusion Type | Representative Structure | Key Distinguishing Feature |
---|---|---|
[4,3-b] fusion | 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | Halogens at C3 and C5 positions |
[3,4-b] fusion | 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | Different fusion points (SMILES: IC₁=NNC₂=NC=C(Cl)C=C₂₁) [1] |
[3,4-c] fusion | 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | Nitrogen atom placement (SMILES: Clc₁cc₂c(I)n[nH]c₂cn₁) [10] |
The chemistry of pyrazolopyridines dates back to 1908 when Ortoleva first synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine derivative, though the specific [4,3-b] isomer emerged later in chemical literature [6]. The strategic incorporation of halogen atoms into this heterocyclic framework gained substantial importance with the recognition of pyrazolopyridines as privileged scaffolds in medicinal chemistry. The discovery that these nitrogen-rich bicyclic systems serve as structural analogs of purine bases (adenine and guanine) accelerated research into halogenated derivatives, particularly during the 2000s kinase inhibitor boom [6]. The introduction of iodine at the C3 position specifically addressed the need for versatile synthetic intermediates amenable to cross-coupling reactions, which became crucial for structure-activity relationship studies in drug discovery programs. SciFinder records now list over 300,000 pyrazolo[3,4-b]pyridine derivatives (including [4,3-b] isomers), with nearly 54% of references published since 2012, demonstrating the escalating interest in these architectures [6].
Table 2: Historical Development of Halogenated Pyrazolopyridines
Time Period | Key Developments | Significance |
---|---|---|
1908 | First synthesis of monosubstituted pyrazolo[3,4-b]pyridine (R₃ = Ph) by Ortoleva | Established fundamental synthetic routes to pyrazolopyridine core |
1911 | Bulow's synthesis of N-phenyl-3-methyl derivatives | Demonstrated substituent diversity at N1 and C3 positions |
Early 2000s | Recognition as purine bioisosteres | Accelerated exploration for kinase inhibitor applications |
2012-Present | Explosion of patents (>1400) and publications (>3000 references) | Validation of halogenated derivatives as valuable intermediates for drug discovery [6] |
The strategic placement of chlorine at C5 and iodine at C3 creates a multifunctional pharmacophore with distinctive electronic and steric properties. The chlorine atom serves as an electron-withdrawing group that significantly influences the electron density distribution across the fused ring system, enhancing the π-deficiency of the pyridine ring and potentially improving membrane permeability (predicted logP = 2.12) [9]. Chlorine's modest steric demand allows it to occupy vertical binding pockets in enzyme active sites while contributing to favorable lipophilicity profiles. The iodine atom at C3 serves dual roles: as a potent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig reactions), and as a substantial hydrophobic substituent capable of filling large binding cavities in biological targets [1] [8]. Computationally predicted physicochemical parameters indicate high gastrointestinal absorption and blood-brain barrier permeation, properties partly attributable to halogen-mediated optimization of lipophilicity [9]. The hydrogen-bonding pattern (2 acceptors, 1 donor) combined with moderate topological polar surface area (41.57 Ų) positions this compound favorably within drug-like chemical space, while the halogen atoms enable predictable regiochemical transformations essential for lead optimization campaigns.
Table 3: Role of Halogen Substituents in Pyrazolopyridine Bioactivity
Halogen Position | Electronic Effect | Synthetic Utility | Biological Impact |
---|---|---|---|
C5-Chlorine | σₚ = +0.23 (inductive electron withdrawal) | Directs electrophilic substitution to C4 position | Enhances membrane permeability; influences target binding affinity |
C3-Iodine | σₚ = +0.18 (weaker electron withdrawal) | Excellent leaving group for Pd-catalyzed cross-coupling | Provides steric bulk for hydrophobic pocket occupancy; enables rapid SAR exploration |
Combined Effect | Synergistic electron deficiency in pyridine ring | Orthogonal reactivity for sequential functionalization | Balanced lipophilicity (LogP 2.12) and aqueous solubility (0.074 mg/mL) [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1